2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

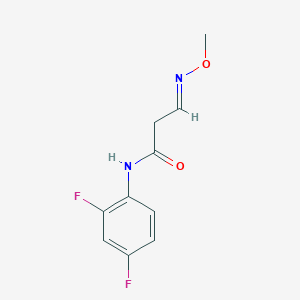

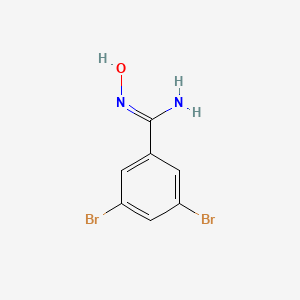

“2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C11H8F3NO3 . It is used in various fields such as life science research, chromatography, mass spectrometry, analytical chemistry, and biopharma production .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including “2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione”, has been a subject of substantial interest and ingenuity among researchers . Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Molecular Structure Analysis

The molecular structure of “2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The molecular weight of this compound is 259.18 .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives, including “2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione”, have diverse chemical reactivity and promising applications . The development of these heterocycles involves various methods, each offering unique advantages and challenges . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is pivotal in the formation of compounds that exhibit biological activity, particularly in the development of novel therapeutic agents. The trifluoromethoxy group in particular is known for its ability to improve the metabolic stability and bioavailability of pharmaceuticals .

Herbicides

The chemical properties of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione make it a valuable precursor in the synthesis of herbicidal agents. Its reactivity allows for the creation of compounds that can selectively inhibit the growth of weeds without affecting crops .

Colorants and Dyes

Isoindoline derivatives are often used in the production of colorants and dyes due to their chromophoric properties. This particular compound can be involved in the synthesis of dyes that have applications in textiles, inks, and pigments .

Polymer Additives

In the field of polymer chemistry, 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione serves as an additive to enhance the properties of polymers. It can be used to improve the thermal stability, UV resistance, and mechanical strength of various polymer materials .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is involved in various chemical reactions to produce a wide range of organic molecules. Its reactivity is exploited in the construction of complex molecular architectures .

Photochromic Materials

The compound’s structure is conducive to the synthesis of photochromic materials. These materials change color upon exposure to light, and have applications in smart windows, sunglasses, and optical data storage devices .

Mechanism of Action

Target of Action

The primary targets of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 is a protein that plays a crucial role in the nervous system, particularly in the brain. Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione modulates the dopamine receptor D3, suggesting a potential application as antipsychotic agents . It also exerts a good competitive inhibition on AChE , which can increase the levels of acetylcholine, a signaling molecule associated with the development of Alzheimer’s disease .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione’s action include modulation of the dopamine receptor D3 and inhibition of AChE. These actions suggest potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

2-[2-(trifluoromethoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGIEGKGUHUGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2905752.png)

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2905753.png)

![2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2905754.png)

![2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2905759.png)

![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2905762.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2905765.png)

![1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2905767.png)